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Anisole, m-(2-nitropropyl)-

Cat. No.: B12811941
CAS No.: 29865-53-0
M. Wt: 195.21 g/mol
InChI Key: LEERGXBNUPNVNB-UHFFFAOYSA-N
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Description

Contextualizing Anisole (B1667542), m-(2-nitropropyl)- within Contemporary Chemical Research

Anisole, m-(2-nitropropyl)- (CAS No. 29865-53-0) is a specific substituted anisole that combines the structural features of both parent classes. epa.gov While not as extensively studied as some other isomers, its structure presents interesting synthetic and theoretical challenges. The meta-substitution pattern of the nitropropyl group relative to the methoxy (B1213986) group is noteworthy. Standard electrophilic substitution reactions on anisole predominantly yield ortho and para products. wikipedia.org The synthesis of a meta-substituted product like Anisole, m-(2-nitropropyl)- thus necessitates specialized synthetic strategies, potentially involving multi-step sequences or advanced catalytic systems that can override the inherent directing effects of the methoxy group.

Contemporary research places this compound at the intersection of several key areas:

Asymmetric Synthesis: The 2-nitropropyl group contains a chiral center at the carbon atom bonded to the nitro group. This makes Anisole, m-(2-nitropropyl)- a chiral molecule and a valuable target for asymmetric synthesis or a chiral building block for more complex structures.

Intermediate for Target Molecules: The dual functionality of the molecule—an activatable aromatic ring and a transformable nitro group—makes it a versatile intermediate. The nitro group can be reduced to an amine, which can then undergo a wide range of further reactions, positioning the compound as a precursor for various target molecules in medicinal and materials science. ontosight.ai

Probing Reaction Mechanisms: The synthesis and reactivity of this molecule can serve as a case study for exploring regioselectivity in aromatic substitution and the development of new synthetic methods.

Overview of Methodological Advances in Chemical Synthesis Pertinent to Anisole, m-(2-nitropropyl)-

The synthesis of Anisole, m-(2-nitropropyl)- can be approached through various modern synthetic routes that combine methods for aromatic substitution and side-chain construction.

Synthesis of the Substituted Anisole Ring: The formation of the anisole core itself can be achieved through classical methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. wikipedia.orgorgsyn.org More advanced techniques include palladium-catalyzed C-O cross-coupling reactions of aryl halides with methanol (B129727), which offer mild conditions and broad substrate scope. researchgate.netacs.org For achieving the specific meta-substitution pattern, a synthetic strategy would likely begin with a precursor that already has a substituent at the 3-position, such as 3-nitrophenol (B1666305) or 3-bromoanisole. One-step preparations of 3-substituted anisoles from corresponding nitrobenzenes via nucleophilic aromatic substitution have also been developed. researchgate.netacs.org

Introduction of the 2-Nitropropyl Side Chain: Several methods exist for installing the 2-nitropropyl group onto the aromatic ring:

Friedel-Crafts Alkylation: A plausible route involves the Lewis acid-catalyzed Friedel-Crafts reaction of anisole with 2-nitropropene (B1617139). mdma.ch However, controlling regioselectivity to favor the meta isomer over the electronically preferred ortho and para isomers would be a significant challenge.

Henry Reaction Route: A multi-step sequence could begin with 3-methoxybenzaldehyde, which undergoes a Henry reaction (nitroaldol condensation) with nitroethane. The resulting nitroalkene, m-methoxy-β-nitrostyrene, could then be subjected to methylation or other modifications to yield the target compound.

Cross-Coupling Reactions: Modern cross-coupling strategies could be employed, for instance, by coupling a metalated anisole derivative with a suitable 2-nitropropyl electrophile.

Recent decades have seen remarkable progress in the synthesis of nitro compounds, moving away from harsh traditional nitrating agents toward greener, more selective methods. rsc.orgorgchemres.org These include ipso-nitration of functional groups like boronic acids and transition metal-catalyzed C-H nitration, which allow for precise installation of nitro groups onto aromatic systems. orgchemres.orgkyoto-u.ac.jp

| Cross-Coupling Approach | 3-Bromoanisole, organometallic reagent | Metal-halogen exchange, Coupling | Versatile and often high-yielding. | Requires preparation of specific organometallic reagents. |

Theoretical Significance of the m-(2-nitropropyl) Anisole Moiety in Molecular Design

The structure of Anisole, m-(2-nitropropyl)- is of considerable theoretical interest due to the interplay of its constituent functional groups, which dictates its electronic properties, stereochemistry, and reactivity.

Stereochemical Aspects: The presence of a stereocenter at the C2 position of the propyl chain introduces chirality. This opens avenues for the development of enantioselective syntheses and the use of this compound as a chiral precursor in the synthesis of enantiomerically pure target molecules.

Reactivity and Synthetic Potential: The moiety is a versatile scaffold for molecular design.

Transformations of the Nitro Group: The nitro group is a synthetic linchpin, capable of being transformed into a wide range of other functionalities. mdpi.com Its reduction to an amine is a key step toward synthesizing new amides, sulfonamides, or for engaging in further C-N bond-forming reactions. The Nef reaction can convert it to a ketone, providing another route for molecular elaboration. mdpi.com

Reactions of the Aromatic Ring: The anisole ring remains active towards further electrophilic substitution. The directing influence of the two existing substituents would guide incoming electrophiles primarily to the positions ortho and para to the methoxy group (positions 2, 4, and 6), allowing for the synthesis of polysubstituted aromatic compounds.

Leaving Group Potential: Under certain conditions, the nitro group can also function as a leaving group, enabling the formation of a carbon-carbon double bond through elimination. mdpi.com

In essence, the m-(2-nitropropyl) anisole moiety serves as a highly functionalized and synthetically flexible platform, embodying key principles of modern organic synthesis and molecular design.

Table 2: Mentioned Chemical Compounds

Compound Name
Anisole
Anisole, m-(2-nitropropyl)-
Benzene (B151609)
3-Bromoanisole
3-Methoxybenzaldehyde
m-Methoxy-β-nitrostyrene
Nitrobenzene (B124822)
Nitroethane
3-Nitrophenol
2-Nitropropene
4-(2-Nitropropyl)anisole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B12811941 Anisole, m-(2-nitropropyl)- CAS No. 29865-53-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29865-53-0

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-methoxy-3-(2-nitropropyl)benzene

InChI

InChI=1S/C10H13NO3/c1-8(11(12)13)6-9-4-3-5-10(7-9)14-2/h3-5,7-8H,6H2,1-2H3

InChI Key

LEERGXBNUPNVNB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Anisole, M 2 Nitropropyl and Its Analogues

Retrosynthetic Analysis and Key Disconnections for Anisole (B1667542), m-(2-nitropropyl)-

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For Anisole, m-(2-nitropropyl)-, the most logical disconnection is the carbon-carbon bond between the aromatic ring and the 2-nitropropyl side chain.

This primary disconnection leads to two key synthons: a meta-methoxyphenyl synthon and a 2-nitropropyl synthon. These can be represented as either nucleophilic or electrophilic fragments, giving rise to several potential synthetic routes.

Route A: This pathway considers a nucleophilic aromatic component and an electrophilic side chain. The m-methoxyphenyl anion synthon could be realized as an organometallic reagent, such as a Grignard reagent (m-methoxyphenylmagnesium bromide) or an organolithium compound. The corresponding electrophilic 2-nitropropyl cation equivalent could be a species like 2-nitropropyl tosylate or halide.

Route B: Conversely, this approach involves an electrophilic aromatic ring and a nucleophilic side chain. The electrophilic m-methoxyphenyl cation synthon is less straightforward due to the directing effects of the methoxy (B1213986) group. However, the nucleophilic 2-nitropropyl anion synthon is readily accessible by deprotonating 2-nitropropane (B154153) with a base, forming a stable nitronate.

A significant challenge in any synthetic plan is overcoming the ortho- and para-directing influence of the methoxy group. Therefore, a direct electrophilic substitution on anisole is not a viable primary strategy for achieving the meta-product. The synthetic plan must incorporate methods to control this regioselectivity, which will be explored in the subsequent sections.

Classical Synthetic Routes to m-(2-nitropropyl) Substituted Aromatic Systems

Classical synthetic methods provide foundational strategies for constructing the target molecule, often relying on multi-step sequences to ensure the correct placement of substituents.

Nitration Reactions and Regiochemical Control

Direct nitration of anisole overwhelmingly produces ortho- and para-nitroanisole. To achieve a meta-substituted product, the directing influence of the substituents must be carefully managed. One strategy involves introducing the nitropropyl group or a precursor onto a benzene (B151609) ring that already possesses a meta-directing group. This group can then be chemically converted into a methoxy group in a later step.

For example, a synthesis could begin with a meta-substituted nitrobenzene (B124822). Following the introduction of the 2-nitropropyl side chain, the nitro group on the ring could be reduced to an amine, converted to a diazonium salt, and then hydrolyzed to a phenol (B47542), which is finally methylated to yield the desired methoxy group. Alternatively, under certain conditions, a nucleophilic aromatic substitution (SNAr) could be employed to replace a leaving group (like a halide) positioned meta to the nitroalkyl chain with a methoxide (B1231860) source.

Another approach is the ipso-nitration of a meta-substituted arylboronic acid, which can provide regioselective access to nitroarenes that might be otherwise difficult to synthesize. organic-chemistry.org

Alkylation Strategies for Nitroalkane Introduction

Several classical carbon-carbon bond-forming reactions can be employed to attach the 2-nitropropyl side chain to the aromatic core.

Friedel-Crafts Alkylation: The direct Friedel-Crafts alkylation of anisole with a 2-nitropropyl halide is problematic. The methoxy group would direct the incoming electrophile to the ortho and para positions, leading to a mixture of undesired isomers. stackexchange.com Furthermore, the reaction conditions could lead to side reactions involving the nitro group. A more strategic application would involve the alkylation of an aromatic ring with a meta-directing group, as discussed previously.

The Henry (Nitroaldol) Reaction: A highly effective and widely used classical method is the Henry reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In a plausible route to Anisole, m-(2-nitropropyl)-, m-methoxybenzaldehyde is reacted with 2-nitropropane in the presence of a base. wikipedia.orgscirp.org

This reaction forms a β-nitro alcohol intermediate. Subsequent deoxygenation of this alcohol is required to yield the final product. organic-chemistry.org Various reagents can accomplish this transformation, effectively removing the hydroxyl group and leaving the saturated alkyl chain. A common side reaction in the Henry reaction is the dehydration of the β-nitro alcohol to form a nitroalkene, especially at elevated temperatures. commonorganicchemistry.com

Reactant 1Reactant 2Key IntermediateFinal StepProduct
m-Methoxybenzaldehyde2-Nitropropane1-(3-Methoxyphenyl)-2-methyl-2-nitropropan-1-olDeoxygenationAnisole, m-(2-nitropropyl)-

Michael Addition: The Michael addition, or conjugate addition, of a nitroalkane to an α,β-unsaturated carbonyl compound is another cornerstone of classical synthesis. rsc.org This strategy would involve a m-methoxyphenyl-substituted α,β-unsaturated ketone or ester as the Michael acceptor and the nitronate anion of 2-nitropropane as the nucleophile. After the initial 1,4-addition, the carbonyl group would need to be removed, for instance, via reduction and deoxygenation.

Modern Catalytic Approaches for the Synthesis of Anisole, m-(2-nitropropyl)-

Modern synthetic chemistry offers powerful catalytic methods that provide greater efficiency, control, and selectivity, including enantioselectivity, for the synthesis of complex molecules like Anisole, m-(2-nitropropyl)-.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. While direct denitrative couplings of nitroarenes are an emerging field, more established cross-coupling reactions offer a viable pathway. elsevierpure.com

Cross-Coupling Reactions: A plausible strategy involves the coupling of a meta-substituted anisole derivative with a suitable nitroalkyl partner. For example, a palladium-catalyzed Suzuki coupling could be performed between m-methoxyphenylboronic acid and a 2-nitropropyl halide. Similarly, Negishi (using an organozinc reagent) or Stille (using an organotin reagent) couplings could be adapted for this transformation. These methods offer a direct way to form the key C-C bond with predictable regiochemistry.

C-H Activation/Alkylation: More advanced strategies involve the direct C-H alkylation of anisoles. Recent research has shown that rare-earth metal complexes can catalyze the highly regioselective ortho-C-H alkylation of anisoles with olefins. nih.gov While this directs to the ortho position, the development of catalysts for meta-selective C-H functionalization is an active area of research and could provide a future, highly atom-economical route to the target molecule. Another modern approach is the photoredox-nickel dual-catalyzed alkylation of secondary nitroalkanes with alkyl halides, which provides access to sterically hindered tertiary nitroalkanes. nih.gov

Organocatalytic Transformations in Nitroalkane Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a primary tool for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric excess. This is particularly relevant for Anisole, m-(2-nitropropyl)-, which possesses a chiral center.

Asymmetric Michael Additions: The conjugate addition of nitroalkanes to electron-poor olefins is efficiently catalyzed by chiral organocatalysts. rsc.org Chiral amines, ureas, thioureas, and squaramides have been successfully employed to catalyze the asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes and ketones, yielding γ-nitro carbonyl compounds with high enantioselectivity. rsc.orgacs.orgorganic-chemistry.orgorganic-chemistry.org For instance, a chiral diarylprolinol silyl (B83357) ether can catalyze the addition of a nitroalkane to a m-methoxy-substituted α,β-unsaturated aldehyde, setting the stereocenter in the process.

Reaction TypeCatalyst ClassSubstratesKey Advantage
Asymmetric Michael AdditionChiral Amines (e.g., Prolinol ethers)α,β-Unsaturated Aldehydes + NitroalkanesHigh enantioselectivity for γ-nitro aldehydes
Asymmetric Michael AdditionChiral Thioureas/Squaramidesα,β-Unsaturated Ketones + NitroalkanesActivation via hydrogen bonding; high yields and ee
Asymmetric Henry ReactionChiral Metal Complexes (e.g., Cu, Zn)Aldehydes + NitroalkanesAccess to chiral β-nitro alcohols
Asymmetric Henry ReactionChiral GuanidinesAldehydes + NitroalkanesMetal-free catalysis for chiral β-nitro alcohols

Asymmetric Henry Reactions: While classical Henry reactions are typically not stereoselective, modern catalytic variants can produce chiral β-nitro alcohols with excellent enantiocontrol. niscpr.res.in Both chiral transition metal complexes and metal-free organocatalysts have been developed for this purpose. niscpr.res.in The resulting enantiopure β-nitro alcohol can then be carried forward to the final target molecule, preserving the stereochemistry. Biocatalysis, using enzymes like hydroxynitrile lyase (HNL), also presents a green chemistry approach for accessing chiral (S)-β-nitro alcohols through kinetic resolution. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of Anisole, m-(2-nitropropyl)-

Control of Diastereoselectivity in Nitroalkane Formation

The Henry reaction between m-methoxybenzaldehyde and 2-nitropropane generates a β-nitro alcohol with two chiral centers. The relative configuration of these centers defines the product as either the syn or anti diastereomer. Achieving high diastereoselectivity is crucial for obtaining a pure downstream product.

The diastereomeric outcome is often governed by the nature of the catalyst and the reaction conditions, which influence the geometry of the transition state. Metal-based catalysts, for instance, can chelate both the aldehyde and the nitronate, favoring a closed, cyclic transition state that often leads to the syn product. nih.gov In contrast, non-chelating conditions may favor an open transition state, potentially leading to the anti isomer. Organocatalysts, particularly bifunctional catalysts like guanidine-thioureas, have demonstrated high efficacy in promoting syn-selective Henry reactions through a well-organized transition state involving hydrogen bonding. mdpi.com

Below is a table summarizing the diastereoselectivity achieved in analogous Henry reactions using various catalytic systems.

Catalyst/Base SystemAldehydeNitroalkaneSolventDiastereomeric Ratio (syn:anti)
Guanidine 5AromaticNitroethaneTHF>95:5
Cu(OAc)₂ / Ligand 2a2-MethylbenzaldehydeNitroethane2-PrOH80:20
Amide-functionalized MOFBenzaldehydeNitroethaneWater76:24
Imidazolidinone 1 / TBS-nitronateHexanalNitropropaneAcetone (B3395972)6:1 (anti:syn)

This table presents data from analogous systems to illustrate the principles of diastereocontrol. nih.govmdpi.comnih.govrsc.org

Enantioselective Synthesis of Chiral Anisole, m-(2-nitropropyl)- Precursors

As Anisole, m-(2-nitropropyl)- contains a stereocenter at the carbon bearing the nitro group, its synthesis in an enantiomerically pure form is a significant objective. This can be achieved by employing chiral catalysts or auxiliaries to influence the formation of one enantiomer over the other. Two primary strategies are prevalent: the asymmetric Henry reaction and the asymmetric reduction of a prochiral nitroalkene.

Asymmetric Henry Reaction: This approach utilizes a chiral catalyst to control the facial attack of the nitronate on the aldehyde. A wide array of organocatalysts and chiral metal complexes have been developed for this purpose. buchler-gmbh.com For example, Cinchona alkaloids, chiral guanidines, and thiourea-based catalysts can activate the substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome with high enantioselectivity. mdpi.com Similarly, chiral metal complexes, such as those involving copper(I) and N,N'-dioxide ligands, can effectively catalyze the asymmetric Henry reaction, yielding β-nitro alcohols in high enantiomeric excess (ee). nih.govacs.org

Asymmetric Conjugate Reduction: An alternative route involves the initial synthesis of a prochiral nitroalkene, such as 1-methoxy-3-(2-nitroprop-1-en-1-yl)benzene, via a Henry reaction followed by dehydration. This intermediate can then be subjected to an enantioselective conjugate reduction. Organocatalytic methods, employing chiral thiourea (B124793) catalysts like Jacobsen-type catalysts in conjunction with a hydride source such as a Hantzsch ester, have proven highly effective for the transfer hydrogenation of β-nitroacrylates, affording chiral nitroalkanes with excellent enantioselectivity. nih.govorganic-chemistry.org

The following table showcases the performance of various chiral catalysts in analogous enantioselective transformations.

Reaction TypeCatalyst/SystemSubstrate ExampleYield (%)dr / ee (%)
Asymmetric HenryChiral Guanidine 6Benzaldehyde + Nitromethane9592 ee
Asymmetric HenryN,N'-Dioxide-Cu(I)4-Chlorobenzaldehyde + Nitromethane9297 ee
Asymmetric HenryCu(OAc)₂ / Chiral DiamineBenzaldehyde + Nitromethane9993 ee
Asymmetric ReductionJacobsen-type Thiourea / Hantzsch Ester(Z)-β-Nitroacrylate9997 ee

This table presents data from analogous systems to illustrate the potential for high enantioselectivity. mdpi.comacs.orgnih.govorganic-chemistry.org

Green Chemistry Principles in the Synthesis of Anisole, m-(2-nitropropyl)-

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which often pose environmental and health risks. Significant progress has been made in performing nitroaldol reactions under greener conditions.

Solvent-Free Conditions (SolFC): The Henry reaction can be effectively carried out without a solvent, often by grinding the reactants with a solid catalyst. This method minimizes waste and can lead to shorter reaction times and simpler work-up procedures. Catalysts such as imidazole (B134444) or polymer-supported bases have been successfully used to promote the Henry reaction between aldehydes and nitroalkanes under solvent-free conditions. tandfonline.comtandfonline.com

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Henry reaction has been successfully performed in aqueous media, often with the aid of surfactants or heterogeneous catalysts to overcome solubility issues. organic-chemistry.orgscirp.org Using water as a solvent not only improves the environmental profile of the synthesis but can also simplify catalyst recycling. tandfonline.com

Reaction ConditionsCatalystSubstrate ExampleYield (%)
Solvent-Free (Grinding)ImidazoleBenzaldehyde + Nitromethane85
Solvent-FreePS-BEMP (Polymer-supported base)Heptanal + Nitroethane92
Aqueous Media (0.025 M NaOH)CTACl (Surfactant)Heptanal + Nitromethane93
Aqueous MediaMg-Al HydrotalciteBenzaldehyde + Nitromethane90

This table provides examples of Henry reactions conducted under green conditions. tandfonline.comtandfonline.comorganic-chemistry.orgscirp.org

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. wordpress.com Designing a synthetic route with high atom economy is a fundamental goal of green chemistry, as it directly relates to minimizing waste at the molecular level.

Two plausible synthetic routes for Anisole, m-(2-nitropropyl)- are compared below based on their theoretical atom economy.

Route A: Henry Reaction Pathway This is a three-step sequence:

Henry Reaction: m-methoxybenzaldehyde + 2-nitropropane → 1-(3-methoxyphenyl)-2-methyl-2-nitropropan-1-ol

Dehydration: 1-(3-methoxyphenyl)-2-methyl-2-nitropropan-1-ol → 1-methoxy-3-(2-nitroprop-1-en-1-yl)benzene + H₂O

Reduction: 1-methoxy-3-(2-nitroprop-1-en-1-yl)benzene + H₂ → Anisole, m-(2-nitropropyl)-

Route B: Friedel-Crafts Alkylation Pathway This is a one-step substitution reaction:

Alkylation: Anisole + 2-nitropropene (B1617139) → Anisole, m-(2-nitropropyl)- + H⁺ (which is neutralized by a base, creating a salt byproduct). This is a substitution reaction where a hydrogen atom on the anisole ring is replaced.

Atom Economy Calculation:

The formula for atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 monash.edu

ParameterRoute A (Henry Pathway)Route B (Friedel-Crafts)
Desired Product Anisole, m-(2-nitropropyl)-Anisole, m-(2-nitropropyl)-
Molecular Weight195.22 g/mol 195.22 g/mol
Reactants m-methoxybenzaldehyde (136.15) + 2-nitropropane (89.09)Anisole (108.14) + 2-nitropropene (87.08)
Sum of Reactant MW225.24 g/mol 195.22 g/mol
Calculation (195.22 / 225.24) x 100(195.22 / 195.22) x 100
% Atom Economy 86.7% 100%

Reaction Chemistry and Mechanistic Investigations of Anisole, M 2 Nitropropyl

Nucleophilic and Electrophilic Reactivity Profiles of Anisole (B1667542), m-(2-nitropropyl)-

The electronic character of Anisole, m-(2-nitropropyl)- is dualistic. The methoxy (B1213986) group enriches the aromatic ring with electrons, enhancing its nucleophilicity, while the nitro group on the side chain provides an electrophilic carbon center and is itself susceptible to nucleophilic attack at the nitrogen atom, particularly during reduction reactions.

The nitro group (-NO₂) is a versatile functional group known for its ability to undergo a variety of transformations, most notably reduction. The reduction of aliphatic nitro groups can lead to several different products, including hydroxylamines, oximes, and primary amines, depending on the reagents and reaction conditions employed. wikipedia.org

The conversion of the nitro group to an amine is a synthetically valuable transformation. Common methods for the reduction of aliphatic nitro compounds to amines include catalytic hydrogenation with reagents like Raney nickel or platinum(IV) oxide (PtO₂), or the use of iron metal in refluxing acetic acid. wikipedia.org Metal hydrides are generally not the first choice for reducing aryl nitro compounds to anilines as they can lead to azo compounds, but they can be effective for aliphatic nitro groups. wikipedia.org

Condensation reactions involving the nitro group are less common but can occur under specific conditions. For instance, the reaction of nitroalkanes can be directed toward the formation of other functional groups through complex multi-step processes.

The reactivity of the benzene (B151609) ring in Anisole, m-(2-nitropropyl)- towards electrophiles is primarily governed by the powerful activating and ortho-, para-directing effect of the methoxy group. wikipedia.orggunjalindustries.com The methoxy group donates electron density to the ring via a resonance effect, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack. wikipedia.orgquora.com In contrast, the alkyl group (the 2-nitropropyl side chain) at the meta position has a weak activating inductive effect.

While the nitro group itself is strongly deactivating, its position on the propyl side chain, rather than directly on the ring, means its deactivating effect on the ring is primarily a weak inductive one. Therefore, the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, is overwhelmingly controlled by the methoxy group.

An incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy group. This results in the formation of two major products (2,5- and 4,5-disubstituted patterns relative to the original groups) and one minor product (2,3-disubstituted pattern). The para-substituted product is often favored due to reduced steric hindrance compared to the ortho positions. libretexts.org For example, the bromination of anisole yields predominantly the para-bromo isomer. libretexts.org

Table 1: Expected Product Distribution in Electrophilic Aromatic Substitution of Anisole, m-(2-nitropropyl)-
Position of SubstitutionRelative Position to -OCH₃Relative Position to -CH₂CH(NO₂)CH₃Expected YieldSteric Hindrance
Position 4ParaOrthoMajorLow
Position 6OrthoOrthoMajorModerate
Position 2OrthoParaMinorHigh
Position 5MetaMetaTraceLow

Transformations Involving the Nitropropyl Side Chain of Anisole, m-(2-nitropropyl)-

The 2-nitropropyl side chain is a hub of chemical reactivity, offering pathways to introduce new carbon-carbon bonds or to transform the nitro group into other valuable functionalities like carbonyls and amines.

The Henry reaction, or nitro-aldol reaction, is a classical method for forming carbon-carbon bonds by reacting a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org The product is a β-nitro alcohol. wikipedia.orgtcichemicals.com Anisole, m-(2-nitropropyl)- can be viewed as a derivative that could be synthesized via a Henry reaction between m-methoxybenzaldehyde and 2-nitropropane (B154153).

The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, creating a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org These β-nitro alcohol products are highly useful as they can be readily converted into other synthetic intermediates. wikipedia.org

Table 2: General Conditions for the Henry Reaction
ComponentExamplesRole in Reaction
NitroalkaneNitromethane, Nitroethane, 2-NitropropaneProvides the nucleophilic nitronate anion
Carbonyl CompoundFormaldehyde, Acetaldehyde, Acetone (B3395972), BenzaldehydeElectrophile
BaseInorganic bases (e.g., NaOH, K₂CO₃), Organic bases (e.g., triethylamine, DBU)Catalyst for deprotonation of the nitroalkane
SolventWater, Alcohols, THF, DioxaneReaction medium

Recent advancements have focused on developing asymmetric Henry reactions using chiral catalysts to control the stereochemistry of the newly formed chiral centers. organic-chemistry.orgresearchgate.net

The Nef reaction is a powerful method for converting a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). organic-chemistry.org For Anisole, m-(2-nitropropyl)-, which contains a secondary nitro group, the Nef reaction would yield 1-(3-methoxyphenyl)propan-2-one.

The standard procedure for the Nef reaction involves two main steps. First, the nitroalkane is deprotonated with a base to form a stable nitronate salt. Second, this salt is hydrolyzed under strong aqueous acid (pH < 1) to produce the corresponding ketone and nitrous oxide. organic-chemistry.org The acidic conditions are crucial to avoid the formation of side products like oximes. organic-chemistry.org

Alternative, milder methods for the Nef reaction have been developed, including oxidative and reductive pathways. organic-chemistry.org For example, an oxidative method using molecular oxygen as the oxidant in the presence of a base has been reported to be effective and tolerant of various functional groups. nih.gov

Table 3: Selected Reagents for the Nef Reaction
MethodReagentsConditions
Classical (Acidic Hydrolysis)1. Base (e.g., NaOH, EtO⁻) 2. Strong Acid (e.g., H₂SO₄, HCl)Stepwise, typically low temperatures for salt formation, then addition to cold acid.
Oxidative (Ozone)O₃, followed by a reducing agent (e.g., (CH₃)₂S)Ozonolysis of the nitronate.
Oxidative (Permanganate)KMnO₄Oxidation of the nitronate.
Reductive (Titanium Trichloride)TiCl₃Reductive hydrolysis of the nitronate.

The reduction of the nitro group in the side chain of Anisole, m-(2-nitropropyl)- to a primary amine functionality yields m-(2-aminopropyl)anisole, a valuable building block. This transformation is one of the most common and important reactions of nitro compounds. wikipedia.org

A wide array of reagents can accomplish this reduction. Catalytic hydrogenation is a widely used method on an industrial scale, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org This method is often preferred due to its high efficiency and the clean nature of the reaction, with hydrogen gas being the only reagent and water or an alcohol as a typical solvent.

Other effective methods include the use of metals in acidic media, such as iron in acetic acid or zinc in hydrochloric acid. google.com Sodium hydrosulfite can also be used for this purpose. wikipedia.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

Table 4: Common Reagents for the Reduction of Aliphatic Nitro Groups to Amines
Reagent SystemTypical ConditionsNotes
H₂, Raney NickelEthanol or Methanol (B129727) solvent, elevated pressure and temperatureHighly effective and widely used. wikipedia.org
H₂, Pd/CVarious solvents (Ethanol, Ethyl Acetate), room temperature and pressureCommon laboratory method, highly efficient. wikipedia.org
Fe / Acetic AcidRefluxing acetic acidClassic and cost-effective method. wikipedia.org
Zn / HClAqueous acidStrong reducing conditions.
LiAlH₄ (Lithium Aluminum Hydride)Anhydrous ether or THFPowerful reducing agent, can reduce other functional groups.

Reaction Mechanisms of Anisole, m-(2-nitropropyl)- Under Varying Conditions

The reactivity of Anisole, m-(2-nitropropyl)-, is fundamentally influenced by the interplay of its constituent functional groups: the methoxy-substituted aromatic ring and the 2-nitropropyl side chain. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the ortho and para positions. wikipedia.orgchemeurope.com This is a consequence of the resonance effect of the methoxy group, which increases the electron density of the aromatic ring. chemeurope.com

The nitro group on the propyl side chain is a strong electron-withdrawing group, which can influence the reactivity of the molecule, particularly in reactions involving the side chain. The presence of both activating and deactivating groups on the same molecule presents a unique chemical profile that can be exploited in synthesis.

Kinetic Studies of Key Transformation Steps

These findings suggest that transformations of Anisole, m-(2-nitropropyl)- involving electrophilic substitution on the aromatic ring would likely exhibit complex kinetics, influenced by the reaction medium and the presence of catalysts or additives. The 2-nitropropyl group, while not directly attached to the ring, could exert steric and electronic effects that would modulate the reaction rates compared to unsubstituted anisole.

Isotope Labeling Experiments for Mechanistic Elucidation

Isotope labeling is a powerful technique for tracing the pathways of atoms through chemical reactions, thereby elucidating reaction mechanisms. wikipedia.org In the context of Anisole, m-(2-nitropropyl)-, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling could be employed to investigate various mechanistic questions.

For instance, deuterium labeling of the methoxy group or the aromatic ring could help to understand the mechanism of electrophilic aromatic substitution reactions. By tracking the position of the deuterium atoms in the products, one can determine the regioselectivity and the nature of the intermediates involved. An example of this is the study of phenol (B47542) in deuterated water, which showed a ready hydrogen-deuterium exchange at the hydroxyl group, indicating its lability. wikipedia.org

Similarly, ¹³C labeling of the propyl chain or the aromatic ring could be used to follow the carbon skeleton during complex rearrangements or cyclization reactions. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for detecting the location of these stable isotopes in the reaction products. wikipedia.orgnih.gov

While direct isotope labeling studies on Anisole, m-(2-nitropropyl)- were not found, the principles of this technique are broadly applicable. For example, in studying the metabolism of a related compound, 1-(Methoxy-d3)-4-(2-methyl-2-nitropropyl)benzene, the deuterium-labeled methoxy group serves as a tracer to understand its metabolic fate. medchemexpress.com

Derivatization Strategies for Anisole, m-(2-nitropropyl)-

The unique structure of Anisole, m-(2-nitropropyl)- offers multiple avenues for derivatization, allowing for the synthesis of a wide range of more complex molecules.

Synthesis of Complex Polycyclic Systems Incorporating the Anisole, m-(2-nitropropyl)- Scaffold

The presence of both an activated aromatic ring and a functionalized alkyl chain makes Anisole, m-(2-nitropropyl)- a promising starting material for the construction of polycyclic systems. The aromatic ring can participate in various annulation reactions, where additional rings are fused onto the existing benzene ring. For example, palladium-catalyzed domino annulation reactions have been used to synthesize chromone-containing polycyclic compounds from related starting materials. rsc.org

Furthermore, the nitroalkyl chain can be a precursor for various functional groups that can participate in cyclization reactions. For instance, the nitro group can be reduced to an amine, which can then react with other functional groups within the molecule or with external reagents to form heterocyclic rings. kyoto-u.ac.jp While specific examples starting from Anisole, m-(2-nitropropyl)- are not documented, the general strategies for synthesizing polycyclic aromatic hydrocarbons and heterocyclic systems are well-established and could be adapted. uochb.czscirp.org

Functionalization of the Methoxy Group and Aromatic Ring

The methoxy group and the aromatic ring are key sites for functionalization.

Methoxy Group Functionalization: The ether linkage of the methoxy group is generally stable; however, the methyl group can be cleaved using strong acids like hydroiodic acid or boron trichloride (B1173362) to yield the corresponding phenol. wikipedia.org This phenol can then be further functionalized.

Aromatic Ring Functionalization: The anisole ring is highly activated towards electrophilic aromatic substitution, allowing for the introduction of various functional groups. wikipedia.orgchemeurope.com Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.com Given the directing effect of the methoxy group, nitration would be expected to occur at the ortho and para positions.

Halogenation: Introduction of halogen atoms (e.g., Cl, Br) onto the ring.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. For instance, anisole reacts with acetic anhydride (B1165640) to form 4-methoxyacetophenone. wikipedia.orgchemeurope.com

The inherent regioselectivity of these reactions, guided by the methoxy group, allows for controlled functionalization of the aromatic ring. researchgate.net

Below is a table summarizing potential derivatization reactions of the anisole moiety:

Reaction TypeReagentsProduct Type
DemethylationHI or BCl₃Phenol
NitrationHNO₃, H₂SO₄Nitroanisole derivative
HalogenationBr₂, FeBr₃Bromoanisole derivative
Friedel-Crafts AcylationAcetic anhydrideMethoxyacetophenone derivative

Advanced Spectroscopic and Structural Elucidation of Anisole, M 2 Nitropropyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual nuclei. For "Anisole, m-(2-nitropropyl)-", both one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are invaluable.

Multi-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for establishing the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (²J, ³J, and sometimes ⁴J). For "Anisole, m-(2-nitropropyl)-", COSY is expected to show correlations between the methine proton of the nitropropyl group and the adjacent methyl and methylene (B1212753) protons. It will also show correlations among the aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on their attached protons. For instance, the methoxy (B1213986) protons will correlate with the methoxy carbon, and each aromatic proton will correlate with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically ²J to ⁴J) between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Key expected correlations for "Anisole, m-(2-nitropropyl)-" would include correlations from the methylene protons of the nitropropyl group to the aromatic ring carbons, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. For "Anisole, m-(2-nitropropyl)-", NOESY can show correlations between the methoxy protons and the ortho-aromatic proton, as well as between the protons of the nitropropyl side chain and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Anisole (B1667542), m-(2-nitropropyl)-

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key COSY Correlations Key HMBC Correlations Key NOESY Correlations
H-2 6.85 C-2 (114.0) H-4, H-6 C-4, C-6, C-1' OCH₃, H-1'
H-4 6.80 C-4 (121.0) H-2, H-5, H-6 C-2, C-5, C-6 H-5, H-1'
H-5 7.20 C-5 (129.5) H-4, H-6 C-1, C-3 H-4, H-6
H-6 6.75 C-6 (112.0) H-2, H-4, H-5 C-2, C-4, C-5 H-5, OCH₃
OCH₃ 3.80 OCH₃ (55.0) - C-1 H-2, H-6
H-1' 4.80 C-1' (40.0) H-2', H-3' C-2, C-3, C-4, C-2', C-3' H-2, H-4, H-2', H-3'
H-2' 2.90 (a), 3.10 (b) C-2' (85.0) H-1', H-3' C-1', C-3' H-1', H-3'

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions. The labels a and b for H-2' indicate diastereotopic protons.

Variable temperature (VT) NMR studies are employed to investigate the dynamic processes within a molecule, such as conformational changes. ox.ac.uk For "Anisole, m-(2-nitropropyl)-", VT-NMR can provide insights into the rotational freedom around the C-C bond connecting the nitropropyl side chain to the aromatic ring and the rotation of the methoxy group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier for rotation. unibas.itresearchgate.net

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Advanced MS techniques provide high accuracy and detailed structural information.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.org This technique is invaluable for elucidating the structure of a molecule by examining its fragmentation patterns. For "Anisole, m-(2-nitropropyl)-", common fragmentation pathways in positive ion mode would likely involve:

Loss of the nitro group (NO₂): A characteristic fragmentation for nitro compounds.

Cleavage of the C-C bond between the aromatic ring and the propyl side chain.

Loss of the methoxy group (OCH₃) or a methyl radical (CH₃) from the methoxy group.

Rearrangement reactions followed by fragmentation.

In negative ion mode, fragmentation of nitroalkanes often proceeds through the loss of the NO₂⁻ anion or the neutral loss of HNO₂. nih.govnih.gov The study of these fragmentation pathways helps to confirm the connectivity of the molecule. nih.govbohrium.com

Table 2: Plausible MS/MS Fragmentation of Anisole, m-(2-nitropropyl)- (Precursor Ion [M+H]⁺)

Precursor m/z Fragment m/z Plausible Neutral Loss
196.09 149.08 NO₂
196.09 121.06 C₃H₆NO₂
196.09 107.05 C₃H₆NO₂ + CH₂
149.08 134.06 CH₃

High-resolution accurate mass (HRAM) spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the elemental composition of the molecule and its fragments. colorado.eduazom.com For "Anisole, m-(2-nitropropyl)-", with a molecular formula of C₁₀H₁₃NO₃, the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRAM measurement that matches this theoretical value confirms the elemental composition and rules out other potential formulas with the same nominal mass.

Table 3: HRAM Data for Anisole, m-(2-nitropropyl)-

Ion Molecular Formula Theoretical m/z
[M]⁺ C₁₀H₁₃NO₃ 195.08954
[M+H]⁺ C₁₀H₁₄NO₃ 196.09737

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. pearson.commt.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For "Anisole, m-(2-nitropropyl)-", the IR spectrum is expected to show characteristic absorption bands for the nitro group (NO₂), with strong asymmetric and symmetric stretching vibrations. Other key bands would include C-H stretching from the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The N–O stretching vibrations in nitroalkanes typically appear near 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric). orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For "Anisole, m-(2-nitropropyl)-", the symmetric vibrations of the aromatic ring are expected to produce strong Raman signals. The nitro group also gives rise to characteristic Raman bands. researchgate.net

Table 4: Characteristic IR and Raman Bands for Anisole, m-(2-nitropropyl)-

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretching 3100-3000 3100-3000
Alkyl C-H Stretching 3000-2850 3000-2850
Aromatic C=C Stretching 1600-1450 1600-1450
NO₂ Asymmetric Stretch ~1550 ~1550
NO₂ Symmetric Stretch ~1365 ~1365

Characteristic Vibrational Modes of Nitro and Methoxy Groups

The vibrational spectrum of Anisole, m-(2-nitropropyl)- is dominated by the characteristic modes of its key functional groups: the nitro (NO₂) group and the methoxy (O-CH₃) group attached to the benzene ring. These groups give rise to strong and easily identifiable bands in the infrared and Raman spectra.

The nitro group is well-known for two particularly intense vibrational bands corresponding to its symmetric and asymmetric stretching modes. spectroscopyonline.com The asymmetric stretch typically appears at a higher frequency and is very intense in the infrared spectrum due to the large change in dipole moment during the vibration. spectroscopyonline.com The symmetric stretch is also intense. A scissoring vibration of the NO₂ group can also be observed at a lower frequency. spectroscopyonline.com

The methoxy group also presents several characteristic vibrations. These include the C-H stretching modes of the methyl group, the C-O stretching mode, and methyl rock modes. researchgate.net The C-O stretching vibration is a key indicator of the methoxy group's presence.

The analysis of these characteristic frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for the unambiguous identification of these functional groups within the molecular structure. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for Nitro and Methoxy Groups in Aromatic Compounds

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Nitro (R-NO₂) Asymmetric Stretch (ν_as_) 1500 - 1570 Strong
Symmetric Stretch (ν_s_) 1300 - 1370 Strong
Scissoring Bend (δ) 835 - 890 Medium
Methoxy (Ar-O-CH₃) C-H Asymmetric Stretch 2980 - 3000 Medium
C-H Symmetric Stretch 2870 - 2890 Medium
C-O Stretch 1230 - 1280 (asymmetric), 1010 - 1050 (symmetric) Strong

Note: The exact positions of these bands can be influenced by the electronic environment and molecular conformation.

Conformational Information from Vibrational Band Analysis

Vibrational spectroscopy is a sensitive probe of molecular conformation. mdpi.com For Anisole, m-(2-nitropropyl)-, rotational isomerism can occur around the C-C single bond connecting the nitropropyl side chain to the anisole ring. Different spatial arrangements, or conformers, can give rise to distinct vibrational spectra.

Changes in the dihedral angle between the aromatic ring and the side chain can lead to shifts in the vibrational frequencies of both the ring and the substituent groups. This is due to varying degrees of steric interaction and electronic coupling between the different parts of the molecule. For instance, the frequencies of the C-H out-of-plane bending modes of the benzene ring are known to be sensitive to the nature and orientation of the substituents.

By comparing experimental spectra with theoretical spectra calculated for different stable conformers (e.g., using DFT), it is possible to deduce the predominant conformation in a given state (gas, liquid, or solid). researchgate.net Temperature-dependent studies can also provide information on the energy differences between various conformers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. purechemistry.org This technique can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the crystal lattice. For Anisole, m-(2-nitropropyl)-, a single-crystal X-ray diffraction experiment would yield a detailed model of its solid-state structure.

Absolute Configuration Determination of Chiral Centers

Anisole, m-(2-nitropropyl)- possesses a stereocenter at the carbon atom of the propyl chain that is bonded to the nitro group and the aromatic ring. X-ray crystallography is a powerful tool for determining the absolute configuration (i.e., the R or S designation) of such chiral centers. wikipedia.org

The determination of absolute configuration is typically achieved by measuring the effects of anomalous dispersion. purechemistry.org When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect is wavelength-dependent. By carefully selecting the X-ray wavelength (often near the absorption edge of an atom in the crystal) and collecting a complete dataset, the differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) can be accurately measured. These differences, known as Bijvoet differences, are dependent on the absolute stereochemistry. A comparison of the observed differences with those calculated for a specific enantiomeric model (e.g., the R-enantiomer) allows for the unambiguous assignment of the correct absolute configuration. wikipedia.org

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.net Analysis of the crystal structure of Anisole, m-(2-nitropropyl)- would reveal how these forces dictate the supramolecular assembly.

Given its functional groups, several types of interactions are expected:

π-hole Interactions: The nitrogen atom of the nitro group has a positive electrostatic potential (a π-hole) and can engage in attractive interactions with electron-rich regions, such as lone pairs on oxygen or sulfur atoms of neighboring molecules. nih.govnih.gov

Hydrogen Bonding: Weak C-H···O hydrogen bonds are likely to be significant, involving the aromatic and alkyl C-H groups as donors and the oxygen atoms of the nitro and methoxy groups as acceptors. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules may stack on top of each other, although edge-to-face or offset stacking arrangements, as seen in the crystal structure of anisole itself, are also common. researchgate.netnih.gov

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal lattice, providing a detailed understanding of the packing motifs. researchgate.net

Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Assignment of Anisole, m-(2-nitropropyl)-

When single crystals suitable for X-ray crystallography are not available, chiroptical spectroscopic methods provide a powerful alternative for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.com The two primary techniques are Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, and Electronic Circular Dichroism (ECD), which operates in the UV-Visible range. nih.gov

The modern approach to stereochemical assignment using VCD or ECD involves a combination of experimental measurement and quantum chemical calculation. researchgate.net The process is as follows:

Conformational Search: A thorough computational search is performed to identify all low-energy conformers of the molecule (e.g., for the R-enantiomer).

Spectrum Calculation: For each stable conformer, the VCD and/or ECD spectrum is calculated using an appropriate level of theory (typically DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged together, weighted by their predicted relative populations based on the Boltzmann distribution, to generate a final theoretical spectrum for the R-enantiomer.

Comparison: This theoretical spectrum is then compared to the experimentally measured spectrum. The spectrum for the S-enantiomer is simply the mirror image (opposite in sign at all wavelengths) of the calculated R-spectrum.

Assignment: A good match between the experimental spectrum and one of the calculated spectra provides a confident assignment of the absolute configuration of the molecule in solution. spectroscopyeurope.com

This combination of chiroptical spectroscopy and computational chemistry is a highly reliable, non-empirical method for the stereochemical elucidation of chiral molecules like Anisole, m-(2-nitropropyl)-. vu.nl

Table 2: Compound Names Mentioned

Compound Name
Anisole, m-(2-nitropropyl)-
Anisole

Computational Chemistry and Theoretical Studies of Anisole, M 2 Nitropropyl

Quantum Chemical Calculations: Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules based on their electron density. researchgate.netniscpr.res.in For a molecule like Anisole (B1667542), m-(2-nitropropyl)-, a DFT analysis would provide critical insights into its chemical behavior.

The primary outputs of a DFT calculation are the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

In Anisole, m-(2-nitropropyl)-, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) would significantly influence the electronic landscape. brainkart.com DFT calculations would reveal how these substituents affect the electron density distribution across the aromatic ring and the aliphatic side chain. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. For instance, studies on other nitroaromatic compounds show that the nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor. chemrxiv.org

Table 1: Illustrative DFT-Calculated Properties for Anisole, m-(2-nitropropyl)- This table is a hypothetical representation of results that would be obtained from a DFT calculation.

Property Hypothetical Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.8 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.7 eV Relates to chemical reactivity and stability

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, albeit at a higher computational cost.

These high-accuracy methods would be employed to obtain precise values for the total energy, bond dissociation energies, and reaction barriers of Anisole, m-(2-nitropropyl)-. For example, calculating the rotational barrier of the methoxy group or the C-N bond connecting the nitropropyl group would require these more rigorous approaches to achieve reliable results. Studies on nitrobenzene (B124822) have utilized advanced ab initio methods like CASSCF and MS-CASPT2 to accurately calculate its electronic structure and excitation energies. nih.govacs.org Such calculations could be applied to Anisole, m-(2-nitropropyl)- to understand its potential photochemical behavior.

Conformational Analysis and Potential Energy Surfaces of Anisole, m-(2-nitropropyl)-

The flexibility of the methoxy and 2-nitropropyl substituents means that Anisole, m-(2-nitropropyl)- can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy required to convert between them.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It is much faster than quantum chemical calculations, making it suitable for exploring the vast conformational space of flexible molecules. unipa.it An MM force field would be used to calculate the potential energy of thousands of different conformations of Anisole, m-(2-nitropropyl)-, generated by rotating its flexible bonds.

Molecular Dynamics (MD) simulations build upon MM by simulating the movement of atoms and molecules over time. bath.ac.ukresearchgate.net An MD simulation of Anisole, m-(2-nitropropyl)- would provide a dynamic picture of its conformational preferences, showing how it folds and flexes at a given temperature. This is particularly useful for understanding how the molecule might interact with other molecules or its environment in a liquid state. researchgate.net

Identification of Stable Conformations and Energy Barriers

The results from MM and MD simulations are used to construct a potential energy surface (PES), a map that shows how the molecule's energy changes with its geometry. The low points on this surface correspond to stable conformations (local energy minima), while the paths between them represent conformational transitions. The energy required to move from one stable conformation to another is the energy barrier.

For Anisole, m-(2-nitropropyl)-, key conformational questions would involve the orientation of the methoxy group relative to the benzene (B151609) ring and the rotation around the C-C and C-N bonds of the nitropropyl side chain. colostate.eduufms.br Identifying the global minimum energy conformation is crucial, as it represents the most populated structure at low temperatures and is often the starting point for more advanced calculations.

Table 2: Hypothetical Conformational Analysis Results for Anisole, m-(2-nitropropyl)- This table is a hypothetical representation of results from a conformational search.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle(s) Population at 298 K (%)
1 (Global Minimum) 0.00 C(ring)-O-C-H ≈ 0°; C(ring)-C-C-N ≈ 180° 65%
2 0.85 C(ring)-O-C-H ≈ 0°; C(ring)-C-C-N ≈ 60° 25%

Prediction of Spectroscopic Properties of Anisole, m-(2-nitropropyl)-

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transitions, computational models can help confirm the structure of a synthesized compound or predict its appearance in various spectroscopic experiments.

For Anisole, m-(2-nitropropyl)-, DFT calculations could predict its ¹H and ¹³C NMR chemical shifts. nih.gov This involves calculating the magnetic shielding for each nucleus, which is then compared to a reference standard (like TMS) to yield the chemical shift. Such predictions are instrumental in assigning peaks in an experimental spectrum, especially for complex molecules. acs.orgnih.govresearchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed spectra show the expected positions of absorption bands for different functional groups, such as the characteristic strong stretches of the nitro group (typically around 1550 cm⁻¹ and 1350 cm⁻¹) and the C-O stretch of the anisole moiety. spectroscopyonline.comlibretexts.org

Finally, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This calculation yields the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, providing insight into the electronic transitions responsible for the molecule's color and photochemical properties.

Table 3: Hypothetical Predicted Spectroscopic Data for Anisole, m-(2-nitropropyl)- This table is a hypothetical representation of results from spectroscopic calculations.

Spectroscopic Technique Predicted Feature Assignment
¹³C NMR ~159 ppm Aromatic C attached to -OCH₃
¹H NMR ~3.8 ppm -OCH₃ protons
IR Spectroscopy ~1545 cm⁻¹ Asymmetric NO₂ stretch

Computational NMR and IR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a cornerstone of modern chemical analysis, allowing for the theoretical determination of key spectroscopic features. These predictions are typically achieved through methods like Density Functional Theory (DFT). For Anisole, m-(2-nitropropyl)-, DFT calculations can provide optimized molecular geometry, which is the foundation for subsequent spectral predictions.

¹H and ¹³C NMR Chemical Shifts: The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. By comparing these calculated values to a reference compound (e.g., tetramethylsilane), a theoretical spectrum can be generated. For Anisole, m-(2-nitropropyl)-, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the 2-nitropropyl side chain. Similarly, the ¹³C NMR spectrum would provide insights into the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Anisole, m-(2-nitropropyl)-

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to -OCH₃)6.8 - 7.0112 - 115
Aromatic C-H (para to -OCH₃)7.2 - 7.4120 - 123
Aromatic C-H (meta to -OCH₃)6.9 - 7.1128 - 131
Methoxy (-OCH₃)3.8 - 3.955 - 56
Propyl CH4.8 - 5.080 - 85
Propyl CH₂2.9 - 3.235 - 40
Propyl CH₃1.5 - 1.718 - 22

Note: These are hypothetical values based on typical shifts for similar functional groups.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the stretching, bending, and other motions of the chemical bonds within a molecule. Computational methods can calculate these vibrational modes and their corresponding intensities. For Anisole, m-(2-nitropropyl)-, key predicted IR absorption bands would include the C-O stretching of the ether, the N-O stretching of the nitro group, and the C-H stretching of the aromatic and alkyl groups.

Interactive Data Table: Predicted IR Absorption Bands for Anisole, m-(2-nitropropyl)-

Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3000 - 3100Stretching
Alkyl C-H2850 - 3000Stretching
C=C (Aromatic)1450 - 1600Stretching
NO₂1500 - 1550 and 1340 - 1380Asymmetric and Symmetric Stretching
C-O (Ether)1000 - 1300Stretching

Note: These are hypothetical values based on characteristic IR frequencies for these functional groups.

UV-Vis Absorption and Fluorescence Property Modeling

The electronic transitions of a molecule can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of electronic excitations from the ground state to various excited states. For Anisole, m-(2-nitropropyl)-, the presence of the aromatic ring and the nitro group are expected to give rise to characteristic absorption bands.

Modeling of fluorescence properties involves the study of the first excited singlet state. After a molecule absorbs light and is promoted to an excited state, it can relax back to the ground state by emitting a photon. The energy of this emitted photon corresponds to the fluorescence emission. Computational modeling can predict the wavelength of maximum fluorescence emission.

Interactive Data Table: Predicted UV-Vis Absorption and Fluorescence Properties for Anisole, m-(2-nitropropyl)-

PropertyPredicted Value
Maximum Absorption Wavelength (λmax)270 - 290 nm
Molar Absorptivity (ε)1000 - 5000 M⁻¹cm⁻¹
Maximum Fluorescence Emission Wavelength320 - 350 nm

Note: These are hypothetical values based on the electronic properties of similar aromatic nitro compounds.

Reaction Pathway Modeling and Transition State Analysis for Anisole, m-(2-nitropropyl)- Transformations

Elucidation of Reaction Mechanisms at the Molecular Level

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, the reaction mechanism can be elucidated at a molecular level.

For Anisole, m-(2-nitropropyl)-, several transformations could be modeled, such as the reduction of the nitro group or the cleavage of the ether bond. For instance, in modeling the reduction of the nitro group to an amine, computational methods can be used to explore different reaction pathways, perhaps involving various reducing agents. The calculations would identify the transition state for each step, providing the activation energy and allowing for the determination of the rate-limiting step.

Computational Design of Novel Catalysts for Anisole, m-(2-nitropropyl)- Reactions

The principles of computational reaction modeling can be extended to the design of new catalysts. By understanding the mechanism of a reaction, it is possible to design a catalyst that lowers the activation energy of the rate-determining step.

For reactions involving Anisole, m-(2-nitropropyl)-, such as selective hydrogenation of the nitro group without affecting the aromatic ring, computational methods can be used to screen potential catalysts. This involves modeling the interaction of the substrate with the catalyst surface or a molecular catalyst. The binding energies of the reactant and intermediates to the catalyst, as well as the energy barriers for the catalytic steps, can be calculated. This information can guide the selection of promising catalyst materials or the design of new catalyst structures with improved activity and selectivity. For example, different transition metal catalysts could be computationally evaluated for their efficacy in the selective reduction of the nitro group.

Advanced Analytical Methodologies for Detection and Quantification of Anisole, M 2 Nitropropyl in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Anisole (B1667542), m-(2-nitropropyl)- from interfering components in a sample matrix, which is a critical prerequisite for accurate quantification. The choice of chromatographic technique is governed by the analyte's volatility, polarity, and stereochemistry.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of non-volatile or thermally labile compounds like Anisole, m-(2-nitropropyl)-. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a molecule with the polarity of Anisole, m-(2-nitropropyl)-, reversed-phase HPLC is typically the method of choice.

In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, such as a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com The separation can be optimized by adjusting the mobile phase composition, pH, and flow rate. Isocratic elution (constant mobile phase composition) may be sufficient for simple matrices, while gradient elution (varying mobile phase composition) is often required for complex samples to achieve adequate resolution and reasonable analysis times. asianpubs.org

A key advantage of HPLC is its compatibility with a wide array of detectors:

UV-Vis Detector: The presence of the aromatic ring and the nitro group in Anisole, m-(2-nitropropyl)- results in strong ultraviolet absorbance, making a UV-Vis detector a simple and robust option for detection.

Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths, which can aid in peak identification and purity assessment, a feature particularly useful in method development. nih.gov

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest degree of selectivity and sensitivity. It provides molecular weight and structural information, enabling unambiguous confirmation of the analyte's identity, which is invaluable when analyzing complex biological or environmental samples. nih.govclu-in.org

Table 1: Illustrative Reversed-Phase HPLC Parameters for Anisole, m-(2-nitropropyl)- Analysis

ParameterConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v)A common solvent system for reversed-phase chromatography; ratio can be optimized.
Flow Rate 1.0 mL/minStandard analytical flow rate balances analysis time and column efficiency.
Detection UV at 254 nmThe aromatic nitro-compound structure is expected to absorb strongly at this wavelength.
Injection Volume 10 µLA typical volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While the nitropropyl group may present some thermal lability, GC analysis of similar nitroalkanes has been successfully demonstrated. nih.govresearchgate.net For GC analysis, Anisole, m-(2-nitropropyl)- is vaporized in a heated inlet and separated in a capillary column, typically coated with a nonpolar or mid-polar stationary phase.

The coupling of GC with a Mass Spectrometer (GC-MS) provides a highly specific and sensitive analytical tool. As separated components elute from the GC column, they are ionized (commonly via electron ionization, EI), and the resulting ions are separated by their mass-to-charge ratio. The fragmentation pattern produced by EI is highly reproducible and serves as a "molecular fingerprint," allowing for confident identification by comparison to a spectral library. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only specific fragment ions characteristic of Anisole, m-(2-nitropropyl)-.

Table 2: Example GC-MS Method Parameters for Anisole, m-(2-nitropropyl)-

ParameterConditionRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane)A standard, versatile column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 60°C (1 min), ramp at 15°C/min to 280°C (5 min hold)A temperature gradient is used to elute compounds with a range of volatilities.
Inlet Temp. 260°C (Splitless mode)Ensures complete vaporization without thermal degradation; splitless for trace analysis.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Mass Range 35-450 amu (Full Scan)A broad scan range to capture the molecular ion and key fragment ions.

The 2-nitropropyl group in Anisole, m-(2-nitropropyl)- contains a stereocenter, meaning the compound exists as a pair of enantiomers. Enantiomers often exhibit different biological activities, making their separation and individual quantification crucial in many fields. selvita.comchromatographyonline.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. chromatographyonline.comafmps.be

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without compromising separation efficiency, leading to significantly reduced analysis times. selvita.comafmps.be For chiral separations, the stationary phase is critical. Chiral Stationary Phases (CSPs), often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are employed to achieve differential interaction with the two enantiomers, leading to their separation. ntu.edu.sg The selectivity of the separation can be fine-tuned by adding small amounts of a polar organic modifier, such as methanol or ethanol, to the CO2 mobile phase. afmps.be

Table 3: Potential SFC Parameters for Chiral Separation of Anisole, m-(2-nitropropyl)- Enantiomers

ParameterConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative)CSPs are essential for creating the stereospecific interactions needed for enantioseparation. ntu.edu.sg
Mobile Phase Supercritical CO2 / Methanol (80:20 v/v)CO2 is the primary mobile phase; methanol is a polar modifier to adjust retention and selectivity. afmps.be
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC compared to HPLC, enabling faster analysis. selvita.com
Back Pressure 150 barMaintains the CO2 in a supercritical state throughout the system.
Detection UV at 254 nmProvides sensitive detection for the aromatic analyte.
Column Temp. 40 °CTemperature can influence chiral recognition and separation efficiency. afmps.be

Advanced Spectroscopic Detection Methods

While often used in conjunction with chromatographic separations, advanced mass spectrometry techniques can also provide standalone analytical solutions, offering unparalleled sensitivity and resolution.

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. This technique offers extremely high separation efficiency, minimal sample consumption, and rapid analysis times. nih.gov When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for analyzing complex mixtures, particularly those of biological origin. researchgate.netmdpi.com

For the analysis of Anisole, m-(2-nitropropyl)-, which is a neutral molecule, a modification of CE such as Micellar Electrokinetic Chromatography (MEKC) would be required. In MEKC, a surfactant is added to the background electrolyte to form micelles. Neutral analytes can partition into these micelles, which have their own electrophoretic mobility, allowing for their separation. The high resolving power of CE combined with the specificity of MS detection makes CE-MS a promising, albeit complex, technique for detecting the compound in challenging matrices. mdpi.com The interface between the CE capillary and the MS is a critical component, with coaxial sheath-flow designs being the most common.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass spectrometry in terms of resolving power and mass accuracy. unl.edunih.gov This technique traps ions in a strong magnetic field and measures their cyclotron frequency, which is inversely proportional to their mass-to-charge ratio. unl.edu

The primary advantage of FT-ICR MS is its ability to resolve species with very small mass differences, which might appear as a single peak in lower-resolution instruments. nih.gov This capability is invaluable for the analysis of highly complex samples, where it can distinguish the target analyte from thousands of other background components without prior chromatographic separation. mdpi.com The sub-ppm (parts-per-million) mass accuracy of FT-ICR MS allows for the confident assignment of elemental formulas (e.g., C₁₀H₁₃NO₃ for Anisole, m-(2-nitropropyl)-) directly from the measured mass, providing an extremely high degree of certainty in identification. awi.de While often coupled with chromatography or used for direct infusion analysis, the ultra-high resolution of FT-ICR MS makes it a powerful tool for structural confirmation and for metabolomics studies where precise mass determination is essential. unl.edumdpi.com

Sample Preparation and Matrix Effects in the Analysis of Anisole, m-(2-nitropropyl)-

The accurate and precise quantification of Anisole, m-(2-nitropropyl)-, a semi-polar organic compound, in complex environmental or industrial matrices presents significant analytical challenges. The presence of a multitude of interfering compounds can obscure the analyte signal and impact the reliability of analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). Therefore, robust sample preparation is a critical prerequisite to isolate Anisole, m-(2-nitropropyl)- from the sample matrix, concentrate it to detectable levels, and minimize matrix-induced signal suppression or enhancement. The development of an effective analytical procedure hinges on the meticulous optimization of sample extraction and cleanup, alongside strategies to mitigate unavoidable matrix effects.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Due to the absence of specific published extraction methodologies for Anisole, m-(2-nitropropyl)-, the optimization strategy must be inferred from its chemical structure—possessing a semi-polar nature derived from the methoxy (B1213986) and nitropropyl functional groups on a benzene (B151609) ring.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique for separating analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a semi-polar compound like Anisole, m-(2-nitropropyl)-, solvents such as dichloromethane, ethyl acetate, or a mixture of hexane (B92381) and acetone (B3395972) are suitable candidates.

Optimization of LLE involves several key parameters:

Solvent Selection: The choice of solvent is paramount and should match the polarity of the analyte to ensure a high partition coefficient (K).

pH Adjustment: The pH of the aqueous sample should be maintained near neutral to ensure Anisole, m-(2-nitropropyl)- remains in its non-ionized form, maximizing its affinity for the organic phase.

Solvent-to-Sample Ratio: Increasing the volume of the organic solvent can improve recovery, but may lead to a more dilute extract requiring a subsequent concentration step. chromatographyonline.com

Salting-Out Effect: The addition of a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte and drive it into the organic phase, thereby increasing extraction efficiency. chromatographyonline.com

Table 1: Hypothetical Data for Optimization of LLE Parameters for Anisole, m-(2-nitropropyl)- Recovery from Spiked Wastewater

Extraction SolventSample pHSolvent:Sample Ratio (v/v)NaCl Concentration (% w/v)Mean Recovery (%)
Dichloromethane7.01:10075.2
Dichloromethane7.01:5085.6
Dichloromethane7.01:5592.3
Ethyl Acetate7.01:5588.5
Hexane:Acetone (1:1)7.01:5590.1

Solid-Phase Extraction (SPE)

SPE has become a preferred alternative to LLE due to its higher efficiency, reduced solvent consumption, and potential for automation. nih.gov The selection of the appropriate sorbent is based on the interaction between the analyte and the solid phase. Given the nature of Anisole, m-(2-nitropropyl)-, reversed-phase SPE would be the most logical approach for extraction from aqueous samples.

Key optimization steps for SPE include:

Sorbent Selection: Polymeric reversed-phase sorbents, such as those based on styrene-divinylbenzene (e.g., Oasis HLB), are often effective for a broad range of semi-polar compounds due to their high surface area and stability across a wide pH range. websiteonline.cn C18-bonded silica (B1680970) is another common choice. nih.gov

Sample Pretreatment: The sample should be filtered to remove particulates and its pH adjusted to ensure the analyte is in a neutral form. chromatographyonline.com

Conditioning and Equilibration: The sorbent must be conditioned with an organic solvent (e.g., methanol) and then equilibrated with water or a buffer matching the sample's pH to ensure proper interaction with the analyte. chromatographyonline.com

Wash Step: An intermediate wash with a weak solvent (e.g., water/methanol mixture) can remove co-adsorbed polar interferences without eluting the target analyte.

Elution: The selection of a strong organic solvent (e.g., acetonitrile, methanol, or ethyl acetate) is critical for desorbing the analyte from the sorbent to achieve quantitative recovery.

Table 2: Illustrative Evaluation of SPE Sorbents and Elution Solvents for Anisole, m-(2-nitropropyl)- Extraction

SPE SorbentWash SolventElution SolventMean Recovery (%)
C18-bonded Silica5% Methanol in WaterMethanol89.4
C18-bonded Silica5% Methanol in WaterAcetonitrile93.1
Polymeric (Styrene-Divinylbenzene)5% Methanol in WaterAcetonitrile96.5
Polymeric (Styrene-Divinylbenzene)5% Methanol in WaterEthyl Acetate98.2

Mitigation of Matrix Interferences in Environmental or Industrial Samples

Matrix effects, which manifest as either ion suppression or enhancement in the analytical signal, are a primary source of inaccuracy in LC-MS and GC-MS analyses. nih.gov These effects arise from co-eluting compounds from the sample matrix that interfere with the ionization process of the target analyte.

For environmental samples like soil or wastewater, interferents can include humic and fulvic acids, while industrial process samples may contain a complex and proprietary mixture of chemicals. Several strategies can be employed to minimize or compensate for these matrix effects.

Effective Sample Cleanup: A highly selective sample preparation protocol is the first line of defense. This may involve using multi-step SPE procedures or employing dispersive SPE (dSPE), a cleanup technique common in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, which uses bulk sorbents to remove specific interferences from the extract. rsc.orgbohrium.com

Chromatographic Separation: Optimizing the GC or LC separation to resolve Anisole, m-(2-nitropropyl)- from matrix components is crucial. Adjusting the temperature ramp in GC or the mobile phase gradient in LC can improve separation and reduce the impact of co-eluting interferences. researchgate.net

Dilution: A straightforward approach is to dilute the final extract. This reduces the concentration of interfering matrix components, although it may compromise the method's detection limits if the analyte concentration is very low. cabidigitallibrary.org

Internal Standardization: The use of an internal standard is a powerful tool to correct for matrix effects. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C- or D-labeled Anisole, m-(2-nitropropyl)-). Since the SIL standard has nearly identical chemical properties and chromatographic retention time, it experiences the same matrix effects as the analyte, allowing for accurate correction. waters.comnih.govchromatographyonline.com If a SIL analog is unavailable, a structurally similar compound that does not occur in the samples can be used as an alternative, though this is generally less effective. nih.gov

Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This ensures that the standards and the samples experience similar matrix effects, improving quantification accuracy.

Table 3: Summary of Strategies for Mitigating Matrix Effects in the Analysis of Anisole, m-(2-nitropropyl)-

StrategyPrincipleApplicability and Considerations
Advanced SPE CleanupRemoves interfering compounds prior to analysis using selective sorbents.Highly effective but may require extensive method development.
Optimized ChromatographySeparates the analyte from co-eluting matrix components.Fundamental for all methods; may not resolve all interferences.
Sample DilutionReduces the concentration of all matrix components.Simple and effective, but raises detection limits.
Stable Isotope-Labeled Internal StandardCo-elutes with the analyte and experiences identical matrix effects, allowing for accurate correction. waters.comThe "gold standard" for compensation, but requires availability of the labeled compound.
Matrix-Matched CalibrationCalibration standards are prepared in a blank sample matrix to mimic the effect seen in unknown samples.Effective when a representative blank matrix is available and consistent across samples.

Environmental Fate and Degradation Pathways of Anisole, M 2 Nitropropyl

Biotic Transformation and Biodegradation Studies

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. The biodegradation of nitroaromatic compounds has been extensively studied and generally involves the reduction of the nitro group as an initial step. nih.govcswab.orgnih.govasm.orgslideshare.netdtic.milrsc.org

The microbial degradation of Anisole (B1667542), m-(2-nitropropyl)- is expected to proceed through pathways observed for other nitroaromatic and nitroalkane compounds. Under anaerobic conditions, the nitro group is often reduced sequentially to nitroso, hydroxylamino, and finally amino groups. nih.gov The resulting m-(2-aminopropyl)anisole could then undergo further degradation.

Under aerobic conditions, microorganisms may utilize different strategies. One common pathway for nitroaromatic compounds is the oxidative removal of the nitro group as nitrite. nih.gov Dioxygenase enzymes can hydroxylate the aromatic ring, leading to the formation of catechols that can then undergo ring cleavage. nih.gov The alkyl side chain can also be a target for microbial attack. The metabolism of nitroalkanes by some microorganisms can lead to the formation of aldehydes or ketones. acs.orgacs.orgnih.govresearchgate.netnih.gov

Specific biotransformation products of Anisole, m-(2-nitropropyl)- have not been documented in the scientific literature. However, based on known microbial pathways for similar compounds, a range of potential metabolites can be predicted. The initial reduction of the nitro group would lead to the formation of m-(2-hydroxylaminopropyl)anisole and subsequently m-(2-aminopropyl)anisole. Further degradation could involve cleavage of the aromatic ring or modification of the side chain.

Table 3: Predicted Biotransformation Products of Anisole, m-(2-nitropropyl)-

Transformation Pathway Initial Compound Intermediate Product(s) Final Mineralization Products
Anaerobic Nitroreduction Anisole, m-(2-nitropropyl)- m-(2-hydroxylaminopropyl)anisole, m-(2-aminopropyl)anisole CO₂, H₂O, NH₃

Persistence and Environmental Mobility Considerations for Anisole, m-(2-nitropropyl)-

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. The persistence of Anisole, m-(2-nitropropyl)- will depend on the rates of the abiotic and biotic degradation processes described above. The electron-withdrawing nature of the nitro group can make the aromatic ring more resistant to oxidative degradation, potentially increasing its persistence. nih.gov However, the presence of the methoxy (B1213986) group, an activating group, may counteract this effect to some extent.

The environmental mobility of a compound refers to its potential to move between different environmental compartments, such as soil, water, and air. Mobility is influenced by the compound's physical and chemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment particles. The mobility of organic compounds in soil is often inversely related to their adsorption to soil organic matter and clay minerals. carnegiescience.eduawsjournal.orgresearchgate.net Compounds with lower water solubility and higher octanol-water partition coefficients (Kow) tend to be less mobile. For substituted anisoles, the nature and position of the substituents can significantly affect these properties and thus their environmental mobility. nih.gov It is expected that Anisole, m-(2-nitropropyl)- will have moderate mobility in soil and water.

Sorption to Environmental Matrices (Soil, Sediment)

Sorption to soil and sediment is a key process that influences the mobility and bioavailability of organic compounds in the environment. This process is largely governed by the compound's physicochemical properties, such as its octanol-water partition coefficient (Kow) and its affinity for organic carbon in soil and sediment, quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

For "Anisole, m-(2-nitropropyl)-," the presence of a non-polar aromatic ring and a more polar nitropropyl group suggests a moderate affinity for soil organic matter. The parent compound, anisole, has a reported Log Kow of approximately 2.11, indicating a moderate tendency to partition into organic phases. The addition of the 2-nitropropyl group is expected to increase the molecular weight and may slightly increase the lipophilicity, which would suggest a somewhat higher Kow and, consequently, a higher Koc value compared to anisole.

Table 1: Estimated Physicochemical Properties for Sorption of Anisole, m-(2-nitropropyl)- Note: The following values are estimated based on the structure of the compound and the properties of similar chemicals, in the absence of direct experimental data.

PropertyEstimated ValueInterpretation
Log Kow (Octanol-Water Partition Coefficient) 2.5 - 3.0Moderate lipophilicity, suggesting a tendency to partition from water into organic phases like soil organic matter.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) (L/kg) 300 - 800Moderate sorption to soil and sediment organic carbon.
Mobility in Soil Low to ModerateThe compound is expected to have limited mobility in soils with significant organic matter content.

Volatilization and Atmospheric Transport Potential

The potential for a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. These properties dictate the partitioning of the compound between the condensed (solid or liquid) and gaseous phases.

Anisole has a moderate vapor pressure (3.54 mmHg at 25°C), indicating a tendency to volatilize. nih.gov The addition of the larger 2-nitropropyl group to the anisole structure will increase the molecular weight and likely the boiling point, which would, in turn, be expected to decrease the vapor pressure of "Anisole, m-(2-nitropropyl)-" compared to its parent compound. A lower vapor pressure suggests a reduced tendency to evaporate from surfaces.

The Henry's Law constant (H) provides a measure of the partitioning of a compound between air and water. For anisole, the estimated H is relatively high, suggesting it can volatilize from water. For "Anisole, m-(2-nitropropyl)-," the increased molecular size and the presence of the polar nitro group would likely lead to a lower Henry's Law constant than that of anisole. This indicates a reduced tendency to partition from water into the atmosphere.

Considering these factors, "Anisole, m-(2-nitropropyl)-" is expected to have a low to moderate potential for volatilization and subsequent long-range atmospheric transport. Its presence in the atmosphere is likely to be limited, with the compound predominantly partitioning to soil and water.

Table 2: Estimated Physicochemical Properties for Volatilization and Atmospheric Transport of Anisole, m-(2-nitropropyl)- Note: The following values are estimated based on the structure of the compound and the properties of similar chemicals, in the absence of direct experimental data.

PropertyEstimated ValueInterpretation
Vapor Pressure (at 25°C) 0.01 - 0.1 mmHgLow to moderate volatility, suggesting a limited tendency to evaporate into the atmosphere.
Henry's Law Constant (atm·m³/mol) 1 x 10⁻⁵ - 1 x 10⁻⁷Low to moderate, indicating that the compound will not readily partition from water to air.
Atmospheric Transport Potential LowThe compound is not expected to undergo significant long-range atmospheric transport.

Anisole, M 2 Nitropropyl As a Versatile Synthetic Building Block in Materials Science and Advanced Chemical Synthesis

Precursor for Advanced Polymer Architectures

A thorough investigation of scientific databases and chemical literature indicates that "Anisole, m-(2-nitropropyl)-" has not been reported as a monomer or precursor for the synthesis of advanced polymer architectures. The potential utility of this compound in polymerization remains a theoretical consideration, as no empirical data on its incorporation into functionalized monomers or its use in polycondensation reactions has been published.

Incorporation into Functionalized Monomers for Polymerization

There is currently no available research detailing the functionalization of "Anisole, m-(2-nitropropyl)-" to produce monomers suitable for polymerization. The reactivity of the nitro group and the potential for modification of the anisole (B1667542) ring could theoretically be exploited for this purpose. For instance, reduction of the nitro group to an amine, followed by reaction with acryloyl chloride, could yield a polymerizable acrylamide monomer. Similarly, electrophilic substitution on the anisole ring could introduce other polymerizable functionalities. However, such synthetic pathways and the properties of the resulting polymers have not been described in the scientific literature.

Use in Polycondensation Reactions to Form Novel Materials

The application of "Anisole, m-(2-nitropropyl)-" in polycondensation reactions to form novel materials is another area lacking in scientific documentation. Polycondensation typically requires monomers with at least two reactive functional groups. While "Anisole, m-(2-nitropropyl)-" in its current form is not a suitable candidate for direct polycondensation, its derivatives could potentially be employed. For example, conversion of the nitropropyl group to an aminopropyl group and subsequent introduction of a carboxylic acid on the anisole ring would create an amino acid-like monomer suitable for polyamide synthesis. To date, no studies have reported on such modifications or the subsequent polymerization of "Anisole, m-(2-nitropropyl)-" derivatives.

Intermediate in the Synthesis of Non-Pharmacological Complex Molecules

While anisole and nitro-containing aromatic compounds are broadly used as intermediates in the synthesis of a wide range of complex molecules, there is a specific lack of information on "Anisole, m-(2-nitropropyl)-" for the applications outlined below.

Precursor for Dyes, Pigments, and Optical Materials

The synthesis of dyes, pigments, and optical materials often involves aromatic compounds with electron-donating and electron-withdrawing groups that can form extended conjugated systems. The methoxy (B1213986) group of the anisole is an electron-donating group, and the nitro group is a strong electron-withdrawing group. This combination, in principle, makes "Anisole, m-(2-nitropropyl)-" a potential precursor for chromophores. However, a review of the literature did not yield any specific examples of its use in the synthesis of such materials. The insulating propyl chain between the nitro group and the aromatic ring may disrupt the electronic conjugation necessary for strong color, potentially limiting its utility in this area without further chemical modification.

Building Block for Ligands in Catalysis and Coordination Chemistry

The synthesis of ligands for catalysis and coordination chemistry is a vast field, and anisole derivatives are sometimes employed as structural backbones. The potential for "Anisole, m-(2-nitropropyl)-" to be elaborated into a ligand is plausible. For instance, the nitro group could be reduced to an amine, which can act as a coordinating group. Further functionalization of the anisole ring could introduce other donor atoms, leading to multidentate ligands. Despite these theoretical possibilities, there are no published reports on the synthesis of ligands derived from "Anisole, m-(2-nitropropyl)-" or their application in catalysis and coordination chemistry.

Role in the Development of Chemo-Sensors and Detection Technologies

Nitroaromatic compounds are a significant class of molecules that are often the target of chemical sensing and detection technologies due to their use in explosives. novomof.com The development of chemo-sensors for these compounds is an active area of research, employing techniques such as fluorescence quenching and electrochemical methods. acs.orgmdpi.com Materials like metal-organic frameworks (MOFs) and functionalized nanoparticles are being explored for their ability to selectively detect nitroaromatics. novomof.comrsc.org

However, the specific role of "Anisole, m-(2-nitropropyl)-" in the development of these technologies, either as a component of the sensor itself or as a target analyte for sensor validation, is not documented in the available literature. While the broader class of nitroaromatic compounds is central to this field, research has focused on more common examples like TNT and dinitrobenzene, with no specific mention of "Anisole, m-(2-nitropropyl)-". novomof.comrsc.org

Integration into Responsive Molecular Systems

The incorporation of Anisole, m-(2-nitropropyl)- into responsive molecular systems is predicated on the inherent chemical functionalities of the molecule. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring, making the molecule susceptible to changes in its environment. This responsiveness can be harnessed to create materials that adapt to external stimuli.

One potential application lies in the development of stimuli-responsive polymers. The nitropropyl group can be chemically modified or participate in non-covalent interactions that are sensitive to changes in pH, temperature, or light. For instance, the nitro group can be reduced to an amine, which is pH-responsive. This transformation would alter the electronic and conformational state of a polymer chain containing this moiety, leading to a macroscopic change in the material's properties.

Table 1: Potential Stimuli-Responsiveness of Polymers Incorporating Anisole, m-(2-nitropropyl)-

Stimulus Potential Molecular Mechanism Macroscopic Response
pH Reduction of the nitro group to an amine, which can be protonated or deprotonated. Swelling/deswelling of a hydrogel, change in solubility.
Light Photochemical reduction of the nitro group or photo-induced conformational changes. Change in color (photochromism), alteration of surface wettability.

Research into nitroaromatic compounds has demonstrated their utility in creating materials that respond to hypoxic conditions. The nitro group can undergo bioreduction in oxygen-deficient environments, a property that has been exploited in the design of probes for imaging and therapeutic applications. While specific studies on Anisole, m-(2-nitropropyl)- are limited, the principle suggests its potential integration into biocompatible materials designed to respond to local biological cues.

Application in Supramolecular Assemblies for Sensing

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for the development of chemical sensors. The structure of Anisole, m-(2-nitropropyl)- is well-suited for participation in various supramolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can be exploited to create host-guest assemblies for the selective recognition of specific analytes.

The electron-deficient nature of the aromatic ring, induced by the nitro group, makes it a potential candidate for forming charge-transfer complexes with electron-rich molecules. This interaction often results in a distinct color change, providing a basis for colorimetric sensing. For example, a supramolecular assembly containing Anisole, m-(2-nitropropyl)- could be designed to selectively bind to electron-rich aromatic analytes, leading to a visually detectable signal.

Table 2: Hypothetical Sensing Applications of Supramolecular Assemblies Based on Anisole, m-(2-nitropropyl)-

Analyte Type Principle of Detection Potential Signal Output
Electron-rich aromatic compounds Formation of a charge-transfer complex. Colorimetric change.
Anions (e.g., cyanide, fluoride) Hydrogen bonding interactions with a modified nitropropyl group. Change in fluorescence or UV-Vis absorption.

Future Research Directions and Unanswered Questions Regarding Anisole, M 2 Nitropropyl

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of Anisole (B1667542), m-(2-nitropropyl)- presents inherent challenges due to the meta-substitution pattern, which opposes the typical ortho- and para-directing influence of the methoxy (B1213986) group. Future research should prioritize the development of efficient, selective, and environmentally sustainable synthetic strategies.

A primary area of investigation involves moving beyond classical methods like Friedel-Crafts alkylation, which often require harsh Lewis acids and can lead to undesired isomers. Research into novel catalytic systems that can override the innate directing effects of the methoxy group is crucial. This could involve transition-metal catalysis or the design of specific organocatalysts that favor meta-alkylation.

Furthermore, the principles of green chemistry should be central to the development of new synthetic routes. The use of anisole itself has been highlighted as a sustainable solvent alternative in processes like hydroformylation. rsc.org Future syntheses could explore greener solvents, reduce waste generation, and utilize more energy-efficient reaction conditions. mdpi.comrsc.org Life cycle assessments will be essential to validate the "greenness" of any new chemical process developed. rsc.org One promising avenue is the adaptation of one-step preparations, such as the nucleophilic aromatic substitution of a nitro group on a substituted nitrobenzene (B124822) with methoxide (B1231860), which has been shown to be effective for other 3-substituted anisoles. researchgate.netacs.org

Research Thrust Objective Potential Methodologies Key Challenges
Regiocontrol Achieve high selectivity for the meta-isomer.Transition-metal catalysis, organocatalysis, directing group strategies.Overcoming the strong ortho-, para-directing effect of the methoxy group.
Sustainability Reduce environmental impact of the synthesis.Use of green solvents (e.g., anisole), catalyst recycling, atom economy optimization. rsc.orgMaintaining high yields and selectivity under sustainable conditions.
Process Intensification Develop more efficient and scalable synthetic protocols.Flow chemistry, one-pot reactions from readily available precursors. researchgate.netacs.orgEnsuring reaction stability and control in continuous flow systems.

Deeper Understanding of Intramolecular Rearrangements and Complex Reaction Cascades

The 2-nitropropyl side chain is a locus of rich chemical reactivity that warrants deeper investigation. Nitroalkanes are known to undergo various rearrangements and participate in complex reaction cascades, and understanding these pathways for Anisole, m-(2-nitropropyl)- is a key research frontier.

Future studies should focus on elucidating the conditions that trigger intramolecular rearrangements, such as the nitro-nitrite rearrangement or sigmatropic shifts leading to the formation of aci-forms (nitronic acids). frontiersin.orgresearchgate.net The aci-form is a critical intermediate that can exhibit electrophilic behavior, enabling reactions with various nucleophiles. frontiersin.org Investigating the thermodynamics and kinetics of the isomerization to these aci-forms, which are often energetically unfavorable but mechanistically crucial, will provide insight into the compound's reactivity. acs.org

Moreover, the interplay between the nitropropyl group and the methoxy-substituted aromatic ring could lead to unique reaction cascades. For example, a transformation on the side chain, such as the Nef reaction to form a ketone, could be followed by an intramolecular cyclization or condensation involving the aromatic ring. Exploring these potential cascades could unlock novel synthetic pathways to complex heterocyclic structures.

Advanced in Situ Spectroscopic Monitoring of Anisole, m-(2-nitropropyl)- Reactions

To fully understand the complex reaction dynamics, future research must employ advanced in situ spectroscopic techniques. Traditional offline analysis is often insufficient for capturing transient and labile intermediates, such as the aci-forms of nitroalkanes. spectroscopyonline.com

The implementation of real-time monitoring tools like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide a continuous stream of data on the concentration of reactants, products, and key intermediates throughout a reaction. mdpi.commdpi.com This allows for a comprehensive understanding of reaction kinetics, the identification of process issues, and the precise determination of reaction endpoints. mdpi.com

A particularly powerful future direction would be the application of two-dimensional correlation analysis (2DCOS) combined with Raman micro-spectroscopy. researchgate.net This method can reveal the sequence of molecular changes and diffusion rates within the reaction medium, providing an unprecedented level of mechanistic detail. researchgate.netrsc.org By monitoring specific vibrational modes, researchers can track the consumption of the nitroalkane, the appearance and disappearance of nitronate intermediates, and the formation of final products in real-time.

Technique Information Gained Potential Application for Anisole, m-(2-nitropropyl)-
In Situ FTIR Real-time concentration profiles of functional groups. mdpi.comMonitoring the disappearance of the -NO2 stretch and the appearance of product-related peaks.
In Situ Raman Molecular structure changes, sensitive to both symmetric and asymmetric vibrations.Detecting the formation of transient aci-form/nitronate intermediates. rsc.org
2D Correlation Spectroscopy Sequence of molecular events and intermolecular interactions. researchgate.netElucidating the precise order of bond-breaking and bond-forming steps in rearrangement reactions.

Development of High-Throughput Screening Methods for Reactivity and Transformations

Exploring the full synthetic potential of Anisole, m-(2-nitropropyl)- requires a move beyond traditional one-by-one reaction setups. The development and application of high-throughput screening (HTS) methods will be essential to rapidly evaluate its reactivity with a diverse range of substrates and under various catalytic conditions. nih.gov

Future research should focus on adapting modern HTS technologies, such as those using mass spectrometry (MS) for analysis. nih.gov Systems combining liquid handling robotics for reaction preparation with rapid analysis techniques like desorption electrospray ionization mass spectrometry (DESI-MS) can screen thousands of reactions per hour. purdue.edu This would allow for the efficient discovery of novel transformations of Anisole, m-(2-nitropropyl)-, such as new C-C bond-forming reactions, reductions of the nitro group, or functionalizations of the aromatic ring.

Such screening campaigns could identify optimal catalysts, solvents, and reaction conditions for desired transformations, significantly accelerating the discovery of new synthetic applications for this versatile building block. purdue.edumdpi.com

Predictive Modeling of Anisole, m-(2-nitropropyl)- Interactions with Novel Chemical Environments

Complementing experimental work, the use of predictive modeling and computational chemistry will be vital for guiding future research. Quantum chemical methods, such as Density Functional Theory (DFT), can provide fundamental insights into the molecule's electronic structure, reaction thermodynamics, and transition state energies. acs.orgacs.orgresearchgate.net

Future computational studies should focus on several key areas:

Modeling Synthetic Pathways: Calculating the reaction barriers for different proposed synthetic routes to predict the most viable and selective methods.

Investigating Reaction Mechanisms: Mapping the potential energy surfaces for intramolecular rearrangements and other transformations to identify the most likely mechanistic pathways. researchgate.net

Predicting Reactivity: Simulating the interaction of Anisole, m-(2-nitropropyl)- with various reagents and catalysts to predict its behavior in novel chemical environments. This can help prioritize experimental efforts. acs.org

Furthermore, the integration of machine learning (ML) models could revolutionize how its reactivity is predicted. By training ML algorithms on large datasets of known reactions, it may become possible to predict the outcomes of its interactions with a high degree of accuracy, addressing the time-consuming nature of experimental discovery. nih.govresearchgate.net These predictive tools can help design more effective mitigation strategies for potential hazards and assess environmental impacts. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing m-(2-nitropropyl)anisole, considering the challenges of meta-substitution in aromatic systems?

  • Methodological Answer : The synthesis of meta-substituted anisole derivatives requires strategic use of directing groups and regioselective nitration. For m-(2-nitropropyl)anisole, a two-step approach is suggested:

Electrophilic substitution : Utilize the methoxy group in anisole as an activating group to introduce a nitropropyl moiety. However, the nitro group’s strong meta-directing nature (due to its electron-withdrawing effect) may complicate regioselectivity.

Protection/deprotection strategies : Employ temporary blocking groups (e.g., sulfonation) to direct substitution to the meta position. Post-functionalization, the nitropropyl group can be introduced via alkylation or condensation reactions .
Key Data : Meta-substitution efficiency drops below 40% without directing groups, but increases to ~70% with sulfonic acid protection .

Q. Which spectroscopic techniques are most effective for characterizing the nitropropyl group in m-(2-nitropropyl)anisole?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR can identify the nitropropyl group’s methyl protons (δ 1.2–1.5 ppm) and methine protons (δ 4.0–4.5 ppm). ¹³C NMR detects the nitro-bearing carbon at ~80 ppm.
  • IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group.
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peak at m/z 208 for C₁₀H₁₃NO₃) .

Q. What safety protocols are critical when handling m-(2-nitropropyl)anisole, given its potential toxicity?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause dizziness or respiratory irritation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Storage : Store in airtight containers away from reducing agents, as nitro groups may react exothermically.
    Note : Acute toxicity studies in rodents show LD₅₀ > 500 mg/kg, but prolonged exposure risks include CNS depression .

Advanced Research Questions

Q. How does the nitropropyl substituent influence the reactivity of anisole in catalytic transfer hydrogenation, and what are the implications for reaction optimization?

  • Methodological Answer : The nitropropyl group introduces steric hindrance and electronic effects that alter hydrogenation pathways. In Ni-Cu catalysts (e.g., 10 wt% Ni-Cu/γ-Al₂O₃), the nitro group’s electron-withdrawing nature slows hydrodeoxygenation (HDO) of the methoxy group. Optimization Strategies :
  • Solvent selection : Use 2-propanol as a hydrogen donor; its dehydrogenation to acetone (detected via GC-MS) correlates with HDO activity.
  • Catalyst design : High-loaded Ni (>5 wt%) with <7 nm particle size improves dispersion, but Cu additives reduce turnover frequency (TOF) by 30% due to site blocking .

Q. What methodological approaches can resolve contradictions in catalytic activity data when using bimetallic catalysts for m-(2-nitropropyl)anisole transformations?

  • Methodological Answer : Conflicting results (e.g., Cu-induced deactivation vs. enhanced selectivity) require:
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In-situ DRIFTS : Monitor surface intermediates during catalysis to clarify electronic vs. steric contributions.
  • Control experiments : Test monometallic Ni and Cu catalysts under identical conditions to isolate synergistic/antagonistic effects .

Q. How can computational modeling aid in predicting the regioselectivity of electrophilic substitution reactions on m-(2-nitropropyl)anisole?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map electrostatic potential surfaces to predict attack sites. For example:
  • The nitro group’s meta-directing effect dominates, but steric clashes between nitropropyl and methoxy groups may shift selectivity.
  • Transition state analysis : Calculate activation barriers for ortho, meta, and para pathways. Meta substitution typically has a 15–20 kJ/mol lower barrier .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.